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Compound of Interest

Compound Name:
2-(2-Bromo-5-

methoxyphenyl)ethanol

Cat. No.: B1279433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 2-(2-Bromo-5-
methoxyphenyl)ethanol, a valuable building block in the development of novel

pharmaceutical compounds. The synthesis involves a two-step process commencing with the

regioselective bromination of 3-methoxyphenylacetic acid, followed by the reduction of the

resulting carboxylic acid to the target primary alcohol. This document outlines detailed

experimental protocols, summarizes key quantitative data, and provides a visual representation

of the synthesis pathway.

Core Synthesis Pathway
The synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanol can be efficiently achieved through

the following two-step sequence:

Bromination: 3-Methoxyphenylacetic acid undergoes electrophilic aromatic substitution with

bromine in acetic acid to yield 2-(2-Bromo-5-methoxyphenyl)acetic acid. The methoxy group

directs the incoming bromine to the ortho and para positions, with the ortho position being

sterically hindered by the acetic acid side chain, favoring the desired isomer.

Reduction: The carboxylic acid functionality of 2-(2-Bromo-5-methoxyphenyl)acetic acid is

subsequently reduced to a primary alcohol using a suitable reducing agent, such as a
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borane complex or a metal hydride, to afford the final product, 2-(2-Bromo-5-
methoxyphenyl)ethanol.

Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis pathway.

The data for the bromination step is based on analogous reactions reported in the literature,

while the data for the reduction step is based on a reported procedure for the specific

substrate.
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Experimental Protocols
Step 1: Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetic acid

This protocol is adapted from the bromination of a structurally similar compound, 4-

methoxyphenylacetic acid.[1]

Materials:
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3-Methoxyphenylacetic acid

Glacial acetic acid

Bromine

Ice-water bath

Stirring apparatus

Procedure:

In a fume hood, dissolve 3-methoxyphenylacetic acid in glacial acetic acid in a round-bottom

flask equipped with a magnetic stirrer.

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over a

period of 30 minutes at room temperature.

Continue stirring the reaction mixture at room temperature for 1 hour.

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

Stir the resulting mixture for 10 minutes.

Collect the solid product by vacuum filtration and wash it with cold water.

The crude product can be further purified by recrystallization from a suitable solvent like

xylene.

Step 2: Synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanol

This protocol is based on the reported reduction of 2-(2-Bromo-5-methoxyphenyl)acetic acid.[2]

Materials:

2-(2-Bromo-5-methoxyphenyl)acetic acid

Anhydrous Tetrahydrofuran (THF)
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Sodium borohydride (NaBH₄)

Iodine (I₂)

Ice bath

Heating and stirring apparatus

Procedure:

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Bromo-5-

methoxyphenyl)acetic acid in anhydrous THF in a round-bottom flask equipped with a

magnetic stirrer.

Cool the solution in an ice bath.

Carefully add sodium borohydride in portions to the stirred solution.

Slowly add a solution of iodine in THF to the reaction mixture.

After the addition is complete, warm the reaction mixture to 40 °C and stir until the reaction is

complete (monitoring by TLC is recommended).

Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude product.

The product can be purified by column chromatography on silica gel.

Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis of 2-(2-Bromo-5-
methoxyphenyl)ethanol.
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Caption: Two-step synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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